Dichlorotetrakis(dimethyl sulfoxide)ruthenium II

Description

Crystal Structure Analysis of cis- and trans-RuCl₂(dimethyl sulfoxide)₄ Isomers

The crystal structure analysis of dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) reveals two primary geometric isomers: the cis and trans forms, each exhibiting distinct structural characteristics and crystallographic properties. The cis isomer crystallizes in an orthorhombic unit cell with space group Pccn (No. 56) at 295 K, displaying lattice parameters of a = 28.478(4) Å, b = 10.900(6) Å, c = 11.697(13) Å, and a unit cell volume of 3631(4) ų with Z = 8. This crystallographic arrangement provides insights into the molecular packing and intermolecular interactions that stabilize the cis configuration in the solid state.

The trans isomer exhibits a different crystallographic environment, crystallizing in a tetragonal system with space group I4/m, characterized by lattice parameters a = 9.1256(8) Å and c = 11.184(2) Å, with Z = 2 and a calculated density of 1.73 g cm⁻³. The distinct space groups and unit cell dimensions between the two isomers reflect the fundamental differences in molecular geometry and packing arrangements, with the trans isomer displaying higher symmetry due to its centrosymmetric structure.

Crystallographic investigations have revealed that the cis isomer forms a nearly octahedral configuration around the ruthenium center, with the metal ion positioned to accommodate the specific geometric requirements of the cis arrangement. The crystal structure comprises discrete molecular units held together by weak intermolecular forces, including van der Waals interactions and possible hydrogen bonding involving the dimethyl sulfoxide ligands. The molecular geometry in the solid state closely reflects the solution-phase structure, indicating minimal conformational changes upon crystallization.

The structural determination through single-crystal X-ray diffraction has provided precise atomic coordinates and thermal parameters for both isomers, enabling detailed analysis of molecular conformations and intermolecular interactions. The cis isomer demonstrates asymmetric bonding patterns due to the mixed coordination modes of dimethyl sulfoxide ligands, while the trans isomer exhibits symmetric coordination with all dimethyl sulfoxide ligands adopting identical binding modes. These crystallographic differences have significant implications for the chemical behavior and reactivity patterns of each isomer.

Linkage Isomerism in dimethyl sulfoxide Coordination Modes (S-Bonded vs O-Bonded)

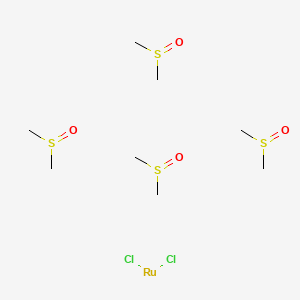

The phenomenon of linkage isomerism in dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) represents one of the most fascinating aspects of this coordination compound, particularly evident in the cis isomer where dimethyl sulfoxide ligands can coordinate through either sulfur or oxygen atoms. In the cis isomer, linkage isomerism manifests as one of the two dimethyl sulfoxide ligands positioned cis to both chloride ligands being oxygen-bonded, while the remaining three dimethyl sulfoxide ligands adopt sulfur-bonded coordination modes. This mixed coordination pattern creates a unique asymmetric environment around the ruthenium center that significantly influences the compound's chemical properties.

The trans isomer exhibits a distinctly different coordination pattern, with all four dimethyl sulfoxide ligands exclusively adopting sulfur-bonded coordination modes. This uniform coordination creates a symmetric environment around the ruthenium center, contrasting sharply with the asymmetric arrangement observed in the cis isomer. The preference for sulfur coordination in the trans geometry reflects the electronic and steric factors that favor this binding mode when geometric constraints are minimized.

Mechanistic studies have revealed that linkage isomerism in these complexes can be influenced by external stimuli, including oxidation state changes and thermal conditions. The cis isomer demonstrates the ability to undergo sulfur-to-oxygen linkage isomerization under specific conditions, with equilibrium constants and kinetic parameters that have been precisely measured. Research has shown that the isomerization reaction involves a relaxation equilibrium with Ks→o = 1.59, characterized by forward and reverse rate constants of ks→o = 1.9 s⁻¹ and kO→S = 1.2 s⁻¹ respectively.

The electronic factors governing linkage isomerism relate to the ambidentate nature of dimethyl sulfoxide, which possesses both sulfur and oxygen donor atoms with different electronic characteristics. Sulfur coordination typically occurs with soft metal centers due to favorable orbital overlap, while oxygen coordination is favored by harder metal centers or under specific electronic conditions. In dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), the ruthenium(II) center exhibits borderline soft-hard character, enabling both coordination modes depending on the overall molecular geometry and electronic environment.

X-Ray Diffraction Studies of Octahedral Geometry

X-ray diffraction investigations have conclusively established that both cis and trans isomers of dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) adopt octahedral coordination geometries around the ruthenium center, albeit with distinct geometric parameters and symmetry characteristics. The octahedral arrangement involves six coordination sites occupied by two chloride ions and four dimethyl sulfoxide ligands, with the spatial arrangement of these ligands defining the specific isomeric form.

The cis isomer demonstrates a distorted octahedral geometry characterized by bond angles that deviate from the ideal 90° and 180° values expected for perfect octahedral symmetry. Detailed crystallographic analysis reveals bond angles ranging from approximately 86° to 93° for adjacent ligands, with trans angles approaching but not achieving perfect linearity. The distortion arises primarily from the different coordination modes of dimethyl sulfoxide ligands and the electronic effects of mixed sulfur and oxygen coordination.

Structural parameters derived from X-ray diffraction studies indicate that the octahedral geometry in the trans isomer approaches closer to ideal symmetry due to the uniform coordination environment. The trans arrangement places chloride ligands opposite each other, while dimethyl sulfoxide ligands occupy the remaining four coordination sites in a symmetric pattern. This geometric arrangement minimizes steric hindrance and electronic repulsion, resulting in bond angles closer to ideal octahedral values.

The octahedral coordination environment has been further characterized through analysis of metal-ligand bond vectors and their spatial relationships. Crystallographic data reveal that the ruthenium-ligand bonds adopt specific orientations that optimize orbital overlap while minimizing steric interactions. The octahedral geometry provides the optimal coordination environment for ruthenium(II) with these particular ligands, balancing electronic stabilization with geometric constraints.

Temperature-dependent X-ray diffraction studies have demonstrated that the octahedral geometry remains stable across a range of temperatures, indicating strong metal-ligand bonding and well-defined coordination preferences. The thermal stability of the octahedral arrangement supports the thermodynamic favorability of this coordination geometry for dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) complexes under normal conditions.

Comparative Bond Length and Angle Analysis Between Isomers

Comprehensive analysis of bond lengths and angles between the cis and trans isomers of dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) reveals significant structural differences that reflect the distinct coordination environments and electronic characteristics of each geometric form. The cis isomer exhibits ruthenium-oxygen bond distances of approximately 2.151 Å for the oxygen-bonded dimethyl sulfoxide ligand, while ruthenium-sulfur bonds average 2.269 Å for sulfur-bonded dimethyl sulfoxide ligands, and ruthenium-chloride bonds measure approximately 2.421 Å.

In contrast, the trans isomer displays more uniform bond length patterns due to its symmetric coordination environment. All ruthenium-sulfur bonds in the trans isomer measure approximately 2.35 Å, representing slightly longer distances compared to the sulfur-bonded dimethyl sulfoxide ligands in the cis isomer. The ruthenium-chloride bond distances in the trans isomer are reported as 2.432(1) Å, which is marginally longer than the corresponding bonds in the cis isomer.

| Bond Type | cis Isomer (Å) | trans Isomer (Å) |

|---|---|---|

| Ru-O (dimethyl sulfoxide) | 2.151 | - |

| Ru-S (dimethyl sulfoxide) | 2.269 | 2.35 |

| Ru-Cl | 2.421 | 2.432 |

The bond angle analysis reveals substantial differences between isomers, particularly in the arrangements of ligands around the ruthenium center. The cis isomer exhibits chloride-ruthenium-chloride angles that deviate significantly from 180° due to the adjacent positioning of chloride ligands, while the trans isomer maintains chloride-ruthenium-chloride angles approaching perfect linearity at 180°. This geometric difference has profound implications for the electronic distribution and chemical reactivity of each isomer.

Detailed comparative studies have shown that the cis isomer demonstrates greater bond length variation due to the mixed coordination modes of dimethyl sulfoxide ligands. The presence of both sulfur-bonded and oxygen-bonded dimethyl sulfoxide ligands creates an asymmetric electronic environment that influences all metal-ligand bond distances. The oxygen-bonded dimethyl sulfoxide exhibits shorter ruthenium-ligand distances compared to sulfur-bonded ligands, reflecting the different covalent radii and bonding characteristics of oxygen versus sulfur donor atoms.

Advanced crystallographic analysis has revealed that bond angles in both isomers show systematic deviations from ideal octahedral geometry, with the magnitude of deviation being greater in the cis isomer. The cis isomer displays ligand-ruthenium-ligand angles ranging from approximately 82° to 93°, while the trans isomer maintains angles closer to the ideal 90° for adjacent ligands. These angular differences reflect the electronic and steric effects associated with different ligand arrangements and coordination modes, providing fundamental insights into the structure-property relationships of these important coordination compounds.

Properties

IUPAC Name |

dichlororuthenium;methylsulfinylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJDEUKQHKMAOI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl2O4RuS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149364 | |

| Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59091-96-2, 11070-19-2 | |

| Record name | cis-Dichlorotetrakis(DMSO)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59091-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methylsulfinyl)methane - dichlororuthenium (4:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Original Hydrogen-Based Reduction

The inaugural synthesis of RuCl₂(dmso)₄, reported in 1971, involved heating a dimethyl sulfoxide (DMSO) solution of ruthenium trichloride (RuCl₃·xH₂O) under a hydrogen atmosphere. This method leveraged DMSO’s dual role as a solvent and reducing agent, with hydrogen gas facilitating the reduction of Ru(III) to Ru(II). The reaction proceeded at elevated temperatures (80–100°C) over 8–12 hours, yielding the cis isomer as a yellow crystalline product.

A critical limitation of this method was its reliance on hydrogen gas, which introduced safety risks and operational complexities. Despite these challenges, the protocol established foundational insights into the compound’s linkage isomerism, revealing that three dmso ligands bind via sulfur (S-bonded), while one coordinates through oxygen (O-bonded) in the cis configuration.

Modern Synthesis Protocols

Ascorbic Acid-Mediated Reduction

To circumvent hydrogen gas, subsequent methods incorporated ascorbic acid as a mild reducing agent. In this approach, RuCl₃·xH₂O is dissolved in DMSO, followed by the addition of ascorbic acid under inert conditions. The mixture is heated to 80°C for 6–8 hours, during which ascorbic acid reduces Ru(III) to Ru(II) while DMSO stabilizes the metal center. This method achieves comparable yields (70–85%) to the hydrogen-based approach but with enhanced safety and reproducibility.

Key advantages :

Solvent Reflux Autoreduction

An alternative method employs prolonged reflux of DMSO alone, exploiting its inherent reducing properties at elevated temperatures. Ruthenium trichloride is suspended in anhydrous DMSO and refluxed at 120°C for 24–48 hours. The autoreduction process avoids external reductants, simplifying purification. However, extended heating risks ligand decomposition, necessitating careful temperature control.

Crystallographic and Structural Outcomes

Crystal System and Space Group

Single-crystal X-ray diffraction studies reveal that RuCl₂(dmso)₄ crystallizes in an orthorhombic system with space group Pccn (No. 56). The unit cell parameters are:

| Parameter | Value |

|---|---|

| a | 28.478(4) Å |

| b | 10.900(6) Å |

| c | 11.697(13) Å |

| Volume | 3631(4) ų |

| Z | 8 |

The ruthenium center adopts a distorted octahedral geometry, with bond distances of Ru–O = 2.151 Å, Ru–S = 2.269 Å (average), and Ru–Cl = 2.421 Å.

Isomer Control

Isomeric purity depends on synthesis conditions:

-

Cis isomer : Dominant product under thermal conditions (80–100°C).

-

Trans isomer : Obtainable via UV irradiation of cis isomer solutions, though rarely pursued due to limited applications.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (cis isomer) | Reaction Time |

|---|---|---|---|

| Hydrogen-based | 65–75 | 90% | 8–12 hours |

| Ascorbic acid | 70–85 | 95% | 6–8 hours |

| Solvent reflux | 60–70 | 85% | 24–48 hours |

Factors Influencing Synthesis

Temperature and Time

Optimal yields require precise temperature control:

Solvent Purity

Anhydrous DMSO is critical to prevent hydrolysis of RuCl₃. Trace water prolongs reduction and promotes oxide impurities.

Ligand Exchange Dynamics

DMSO’s strong trans influence affects isomer distribution. Chloride ligands trans to S-bonded dmso exhibit longer Ru–Cl bonds (2.421 Å vs. 2.269 Å for Ru–S).

Post-Synthesis Processing

Chemical Reactions Analysis

Dichlorotetrakis(dimethyl sulfoxide)ruthenium II undergoes various types of chemical reactions, including:

Oxidation: It can oxidize thioethers to sulfoxides using N-methylmorpholine N-oxide (NMO).

Substitution: The compound can participate in substitution reactions where the dimethyl sulfoxide ligands are replaced by other ligands.

Scientific Research Applications

Isomeric Forms

Dichlorotetrakis(dimethyl sulfoxide)ruthenium II can be found in two isomeric forms:

| Isomer | Description |

|---|---|

| Cis | More common, yellow, air-stable, thermally formed |

| Trans | Yellow, obtained via UV irradiation |

The synthesis of this compound typically involves heating dimethyl sulfoxide solutions of ruthenium trichloride under controlled conditions. Modern methodologies have evolved to avoid the use of hydrogen gas, employing reducing agents like ascorbic acid instead .

Chemical Applications

This compound serves multiple roles in chemical research:

- Catalysis : It acts as a homogeneous catalyst in various organic reactions, including the β-alkylation of secondary alcohols via hydrogen auto-transfer processes. This property is leveraged to enhance reaction rates and selectivity in synthetic chemistry .

- Synthesis of Ruthenium Complexes : It is utilized as a precursor for synthesizing other ruthenium complexes, which are important in both academic research and industrial applications .

Biological and Medicinal Applications

The compound has been extensively studied for its potential as an anticancer agent. Key findings include:

- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines such as human breast cancer (MCF7) and colorectal cancer (Caco2). These complexes induce cell-cycle arrest in the G2/M phase and promote apoptosis through upregulation of pro-apoptotic factors like Bax and caspase-3 .

- In Vivo Efficacy : In animal models, particularly the Ehrlich Ascites Carcinoma (EAC) mouse model, this compound has shown efficacy in reducing tumor burden with minimal hepatotoxicity and nephrotoxicity .

Industrial Applications

In industry, this compound is employed in the preparation of electrochromic organic-metallic hybrid polymers, which have applications in electronic devices. Its unique properties facilitate the development of advanced materials for optoelectronic applications .

Study 1: DNA Interaction

A study utilizing UV-Visible and fluorescence spectroscopy revealed that this compound interacts with DNA via intercalation. This interaction correlates with its cytotoxicity against cancer cells, highlighting its potential as a chemotherapeutic agent .

Study 2: Clinical Trials

Several derivatives of this compound have progressed to early-stage clinical trials due to their favorable safety profiles and efficacy against tumors resistant to conventional therapies. These trials aim to further evaluate the therapeutic potential of these compounds .

Study 3: Mechanistic Insights

Research has shown that the reduction of Ru(III) to Ru(II) species in vivo plays a crucial role in the anticancer activity of these complexes. This reduction enhances their ability to interact with biological macromolecules, thereby increasing their therapeutic effectiveness .

Mechanism of Action

The mechanism of action of Dichlorotetrakis(dimethyl sulfoxide)ruthenium II involves its ability to interact with biological molecules. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction is believed to be responsible for its potential anti-cancer properties . The molecular targets and pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) vs. Ru(III)-DMSO Complexes

- Hydrogen trans-bis(DMSO)tetrachlororuthenate(III) and mer-trichlorotris(DMSO)ruthenium(III) are Ru(III) analogs. These complexes, first characterized by Alessio et al. (1991), exhibit distinct redox behavior due to their +3 oxidation state, influencing their stability and reactivity in electron-transfer reactions .

- Biological Activity : Ru(III)-DMSO complexes show reduced cytotoxicity compared to Ru(II) analogs, as higher oxidation states often decrease cellular uptake. However, Ru(II) complexes like RuCl₂(DMSO)₄ are preferred in CO-releasing molecules (e.g., iCORM-2 ) for bactericidal applications, where the absence of CO ligands (vs. CORM-2) modulates antimicrobial efficacy .

Ligand-Substituted Ru(II)-DMSO Complexes

- cis,cis,cis-Dichloridobis(N⁴,N⁴-dimethylpyridin-4-amine)bis(DMSO)ruthenium(II): This complex incorporates DMAP (dimethylaminopyridine) ligands alongside DMSO. The trans influence of chloride and DMSO-κS ligands elongates Ru–N bonds, altering its catalytic activity in comparison to RuCl₂(DMSO)₄. Such structural modifications are critical in tuning substrate affinity in oxidation reactions .

- Ru(II) complexes with tris(2-pyridylmethyl)amine (TPA) : These derivatives, synthesized from RuCl₂(DMSO)₄, exhibit cis-trans isomerism. The cis isomer is thermodynamically less stable and isomerizes in DMSO at 65–100°C, impacting their efficiency in alkane oxygenation catalysis. The trans isomer shows superior catalytic performance due to optimized ligand geometry .

Structural and Solubility Variations

- fac-Aquadichloridotris(tetramethylene sulfoxide)ruthenium(II) : Replacing DMSO with tetramethylene sulfoxide introduces bulkier ligands, reducing solubility in polar solvents. This structural change also affects coordination kinetics and catalytic accessibility compared to the more soluble RuCl₂(DMSO)₄ .

Photophysical and Electronic Properties

- Electronic Absorption Spectra : RuCl₂(DMSO)₄ exhibits broad absorption bands in DMSO (~450–600 nm), attributed to metal-to-ligand charge transfer (MLCT) transitions. In contrast, carboxyl-dipyrido-phenazine Ru(II) complexes (e.g., from Mitsopoulou et al., 2007) show redshifted spectra due to extended π-conjugation, enhancing their utility in light-harvesting applications .

- Fluoride Sensing : Heteroleptic Ru(II)-DMSO complexes with anthracenyl ligands demonstrate tunable emission profiles, enabling selective fluoride detection via fluorescence quenching—a property absent in RuCl₂(DMSO)₄ .

Biological Activity

Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) (RuCl₂(DMSO)₄) is a coordination compound that has garnered significant attention in the realm of medicinal chemistry, particularly for its potential as an anticancer agent. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structure and Synthesis

The compound exists primarily in two isomeric forms: cis and trans . The cis isomer is more prevalent and is characterized by its yellow color and air stability. It is formed thermally, while the trans isomer can be obtained through UV irradiation of the cis form. The synthesis typically involves heating DMSO solutions of ruthenium trichloride under controlled conditions, with modern methods employing ascorbic acid to avoid hydrogen gas usage .

| Isomer | Description |

|---|---|

| Cis | More common, yellow, air-stable, thermally formed |

| Trans | Yellow, obtained via UV irradiation |

The biological activity of RuCl₂(DMSO)₄ is largely attributed to its interaction with cellular components, particularly DNA. Studies indicate that ruthenium complexes can intercalate with DNA, leading to cytotoxic effects in cancer cells. This intercalation disrupts normal cellular functions and induces apoptosis, particularly in malignant cells while sparing normal cells .

Anticancer Properties

Research has established that RuCl₂(DMSO)₄ exhibits promising anticancer properties:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF7) and colorectal cancer (Caco2). Notably, these complexes induce cell-cycle arrest in the G2/M phase and promote apoptosis through the upregulation of pro-apoptotic factors like Bax and caspase-3 .

- In Vivo Studies : In animal models, such as the Ehrlich Ascites Carcinoma (EAC) mouse model, RuCl₂(DMSO)₄ has shown efficacy in reducing tumor burden with minimal hepatotoxicity and nephrotoxicity .

Case Studies

Several studies highlight the effectiveness of RuCl₂(DMSO)₄ and its derivatives:

- Study on DNA Interaction : A study utilizing UV-Visible and fluorescence spectroscopy revealed that Ru complexes interact with DNA via intercalation, which correlates with their cytotoxicity against cancer cells .

- Clinical Trials : Some derivatives of RuCl₂(DMSO)₄ have progressed to early-stage clinical trials due to their favorable safety profiles and efficacy against tumors resistant to conventional therapies .

- Mechanistic Insights : Research has shown that the reduction of Ru(III) to Ru(II) species in vivo plays a crucial role in the anticancer activity of these complexes. This reduction enhances their ability to interact with biological macromolecules .

Potential Applications Beyond Oncology

Beyond its anticancer applications, DMSO itself serves as a potent vehicle for drug delivery due to its ability to penetrate biological membranes without causing damage. This property enhances the bioavailability of co-administered drugs, making RuCl₂(DMSO)₄ a versatile candidate for combination therapies .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), and what are the critical parameters for ensuring high yield and purity?

- Methodology : Synthesis typically involves redox reactions of Ru(III) precursors with DMSO under controlled conditions. For example, sodium diethyldithiocarbamate can reduce RuCl₃ in DMSO to form the target complex . Key parameters include:

- Temperature: Reactions often proceed at 120–130°C for ligand substitution (e.g., replacing 3-amino-2-chloropyridine with DMSO) .

- Solvent purity: Anhydrous DMSO is critical to avoid hydrolysis .

- Purification: Crystallization from ethanol/DMSO mixtures yields orange crystals suitable for X-ray analysis .

Q. How should researchers handle and store Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) to maintain its stability?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .

- Hazards : The compound is classified as acutely toxic (oral, Category 4; H302) and causes skin/eye irritation (H315/H319). Use PPE and fume hoods .

- Decomposition : Avoid exposure to heat (>200°C) to prevent release of toxic gases (CO, NOₓ) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the coordination geometry of Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)?

- Techniques :

- X-ray crystallography : Resolves the distorted octahedral geometry, with three S-bonded and one O-bonded DMSO ligands. Key metrics include Ru–S bond lengths (2.240–2.278 Å) and S–O bond elongation in the O-bonded ligand .

- UV-Vis spectroscopy : Detects electronic transitions (e.g., metal-to-ligand charge transfer) in DMSO solutions, with absorption peaks at ~450–500 nm .

- ¹H NMR : Probes ligand exchange dynamics and hydrogen bonding with anions (e.g., F⁻) .

Advanced Research Questions

Q. How do polymorphic variations in Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) influence its reactivity and potential applications?

- Structural Insights :

- Four polymorphs exist: two monoclinic (β = 99.8° and ~90°), one orthorhombic, and a new monoclinic form (β = 116.8°). Differences arise from O···H contact networks (2.296–2.546 Å), affecting packing and solubility .

- Reactivity Implications : Polymorphs with shorter O···H contacts exhibit higher stability in catalytic cycles, while those with fac-S-bonded DMSO ligands show enhanced anion-binding capacity .

Q. What computational approaches are recommended for modeling the electronic transitions and anion-binding mechanisms of this complex?

- DFT Protocols :

- Optimize geometries using B3LYP functional with LANL2DZ basis sets for Ru and 6-31G* for lighter atoms .

- Simulate electronic spectra via time-dependent DFT (TD-DFT) to correlate with experimental UV-Vis data (e.g., F⁻ adducts showing bathochromic shifts to ~600 nm) .

- Analyze hydrogen-bonding interactions using Natural Bond Orbital (NBO) theory to quantify F⁻ binding energies .

Q. How can researchers resolve contradictions in reported ligand coordination modes (S vs. O bonding) across experimental conditions?

- Strategies :

- Variable-temperature XRD : Captures dynamic ligand exchange (e.g., S→O bonding shifts under thermal stress) .

- Raman spectroscopy : Identifies ν(S=O) stretching frequencies; S-bonded DMSO shows ~1040 cm⁻¹ vs. ~950 cm⁻¹ for O-bonded .

- Competitive ligand experiments : Introduce anions (e.g., Cl⁻, F⁻) to probe preferential coordination sites via NMR titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.